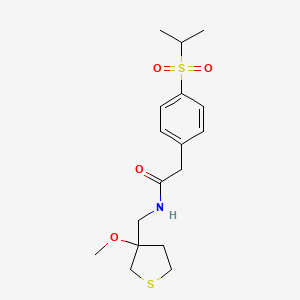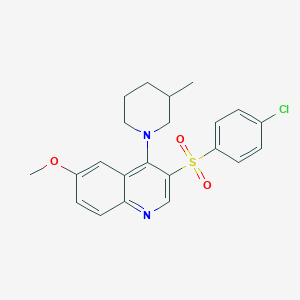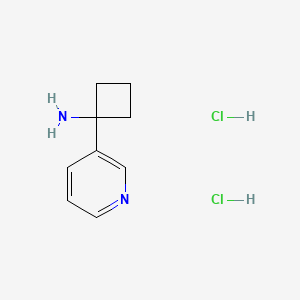
1-(Pyridin-3-yl)cyclobutanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
A pivotal area of application involves the synthesis of complex heterocyclic structures through novel catalytic processes. For instance, pyridinium N-(heteroaryl)aminides, which may share structural similarities with "1-(Pyridin-3-yl)cyclobutanamine dihydrochloride", have been utilized in gold-catalyzed formal cycloaddition reactions. This method facilitates the efficient, convergent, and regioselective synthesis of imidazo-fused heteroaromatics, significantly broadening the scope of accessible heterocycles in organic synthesis (Garzón & Davies, 2014).
Photoreactivation Mechanisms
In the realm of DNA repair, compounds related to "1-(Pyridin-3-yl)cyclobutanamine dihydrochloride" have been explored for their potential in photoreactivating enzymes (DNA photolyase) that repair DNA by utilizing visible light. This enzyme system, which repairs cyclobutane pyrimidine dimers induced by UV radiation, highlights the importance of understanding the molecular function and application of such compounds in biological contexts (Sancar, 1994).
Novel Synthetic Pathways
Recent advancements include the development of new synthetic routes that employ ynamides for the construction of diverse heterocyclic compounds. These methodologies underscore the versatile reactivity of compounds akin to "1-(Pyridin-3-yl)cyclobutanamine dihydrochloride", offering novel strategies for the synthesis of pharmacologically relevant molecules. For instance, the thermal cyclization of ynamide-tethered 1,3,8-triynes to form pyrano[3,4-c]pyridine skeletons presents an innovative approach to complex heterocyclic frameworks (Sabbasani et al., 2017).
Coordination Polymers and Photocycloaddition
The synthesis and application of coordination polymers also represent a significant area of research. A notable study demonstrated the synthesis of a Zn(II) coordination polymer that, upon exposure to UV light, undergoes a single-crystal-to-single-crystal photodimerization. This process yields multifunctional materials with potential applications in luminescence sensing and dye adsorption, illustrating the diverse applications of compounds structurally related to "1-(Pyridin-3-yl)cyclobutanamine dihydrochloride" in materials science (Hu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-pyridin-3-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(4-2-5-9)8-3-1-6-11-7-8;;/h1,3,6-7H,2,4-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPNNFLHJBCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309459-47-8 |
Source


|
| Record name | 1-(pyridin-3-yl)cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2831368.png)
![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2831373.png)
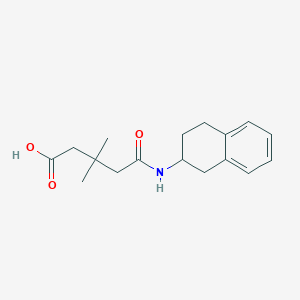

![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)
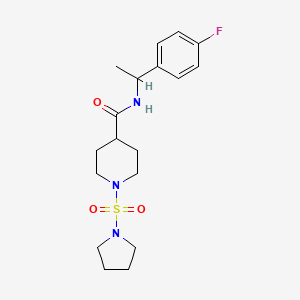
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)

![[1-Methyl-5-(oxolan-2-ylmethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2831388.png)
